molecular formula C19H26N6O B2464178 3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415469-04-2

3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2464178
CAS No.: 2415469-04-2
M. Wt: 354.458
InChI Key: ALSXAEUHTVPOGF-UHFFFAOYSA-N
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Description

3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound featuring a pyridazine core substituted with a tert-butyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, followed by its incorporation into the pyridazine framework. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine: Unique due to its specific substitution pattern and structural features.

    Other pyrazole derivatives: Share the pyrazole core but differ in their substitution patterns and functional groups.

    Pyridazine derivatives: Similar core structure but with different substituents, leading to varied properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-19(2,3)16-5-6-17(22-21-16)24-9-14-11-25(12-15(14)10-24)18(26)13-7-20-23(4)8-13/h5-8,14-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSXAEUHTVPOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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